

Application Notes and Protocols for a CD28 Agonist in a Mouse Model

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Compound of Interest

Compound Name: CJ28

Cat. No.: B15137404

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Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "**CJ28**." The following application notes and protocols are based on the strong contextual implication from search results that the query may pertain to an agent targeting the CD28 receptor. Therefore, this document provides a detailed guide for the use of a hypothetical CD28 agonist in a humanized mouse model for immuno-oncology research. Researchers should substitute the specific characteristics of their proprietary compound where applicable.

Introduction

CD28 is a critical co-stimulatory receptor on T-cells that, upon engagement with its ligands (CD80 and CD86) on antigen-presenting cells, provides the second signal necessary for T-cell activation, proliferation, and cytokine production. Agonist antibodies targeting CD28 have shown promise in cancer therapy by enhancing anti-tumor T-cell responses. However, the translation of these therapies has been challenging due to differences between human and mouse CD28 signaling, which can lead to unexpected adverse events.[1] To address this, humanized mouse models expressing a chimeric CD28 protein (human extracellular domain and mouse intracellular domain) have been developed.[1] These models allow for the in vivo efficacy and safety assessment of human-specific CD28-targeting agents in a fully immunocompetent mouse.[2][3]

These application notes provide a comprehensive overview and detailed protocols for evaluating a hypothetical CD28 agonist, hereafter referred to as "**CJ28**," in a humanized CD28

mouse model.

Data Presentation

Table 1: CJ28 Dose-Response Relationship in MC38 Tumor Model

Treatment Group	Dose (mg/kg)	Route of Administration	Dosing Frequency	Mean Tumor Volume (mm ³) at Day 21	Percent Tumor Growth Inhibition (%)
Vehicle Control	-	Intraperitoneal (IP)	Every 3 days	1500 ± 250	0
CJ28	1	IP	Every 3 days	1100 ± 200	26.7
CJ28	5	IP	Every 3 days	650 ± 150	56.7
CJ28	10	IP	Every 3 days	300 ± 100	80.0
Anti-PD-1	10	IP	Every 3 days	800 ± 180	46.7
CJ28 + Anti-PD-1	10 + 10	IP	Every 3 days	100 ± 50	93.3

Table 2: Pharmacokinetic Profile of CJ28 in C57BL/6J Mice

Time Point	Plasma Concentration (µg/mL) - 1 mg/kg	Plasma Concentration (µg/mL) - 5 mg/kg	Plasma Concentration (µg/mL) - 10 mg/kg
0.5 hr	15.2 ± 3.1	75.8 ± 12.5	155.4 ± 25.6
2 hr	12.8 ± 2.5	64.2 ± 10.8	130.1 ± 21.3
8 hr	8.5 ± 1.7	42.6 ± 7.9	86.3 ± 15.1
24 hr	2.1 ± 0.5	10.7 ± 2.3	21.9 ± 4.8
48 hr	0.5 ± 0.1	2.6 ± 0.6	5.3 ± 1.2
72 hr	< 0.1	0.6 ± 0.2	1.2 ± 0.4

Experimental Protocols

Protocol 1: Murine Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **CJ28** alone and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1) in a syngeneic tumor model established in CD28 humanized mice.

Materials:

- CD28 Humanized Mice (e.g., on a C57BL/6J background)[[1](#)]
- MC38 colorectal cancer cells
- **CJ28** (lyophilized powder)
- Sterile PBS (for reconstitution and as vehicle)
- Anti-PD-1 antibody
- Ketamine/Xylazine for anesthesia[[4](#)]
- Calipers for tumor measurement
- Standard animal husbandry equipment

Procedure:

- Cell Culture and Implantation:
 - Culture MC38 cells in appropriate media until they reach 80-90% confluency.
 - Harvest and resuspend cells in sterile PBS at a concentration of 5×10^6 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:
 - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 80-100 mm^3 , randomize mice into treatment groups (n=8-10 mice per group).
- Drug Preparation and Administration:
 - Reconstitute lyophilized **CJ28** in sterile PBS to the desired stock concentration.
 - Prepare dilutions for each dose level. For example, for a 10 mg/kg dose in a 20g mouse, inject 200 μ L of a 1 mg/mL solution.
 - Administer **CJ28**, anti-PD-1, or vehicle control via intraperitoneal (IP) injection according to the dosing schedule outlined in Table 1.
- Efficacy Assessment:
 - Measure tumor volumes and body weights three times per week.
 - Monitor mice for any clinical signs of toxicity.
 - Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm^3 volume) or at the end of the study (e.g., Day 21).

- Endpoint Analysis:
 - At the end of the study, collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of **CJ28** in mice.

Materials:

- C57BL/6J mice (or CD28 humanized mice)
- **CJ28**
- Sterile PBS
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
- Centrifuge

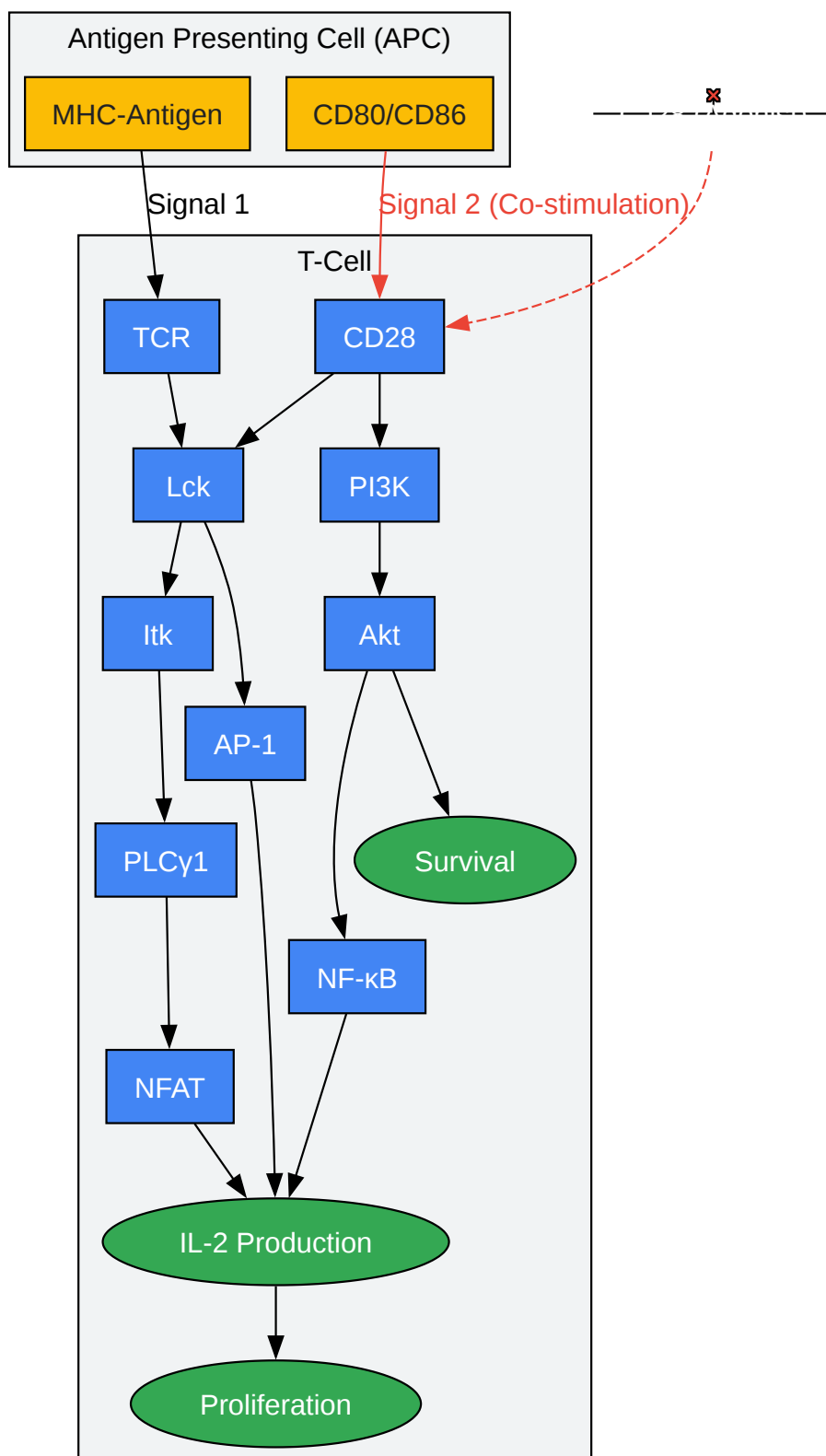
Procedure:

- Dosing:
 - Administer a single dose of **CJ28** via the desired route (e.g., intravenous or intraperitoneal) at various dose levels (e.g., 1, 5, and 10 mg/kg).
- Blood Sampling:
 - Collect blood samples (approximately 50-100 μ L) from a consistent site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., 0.5, 2, 8, 24, 48, and 72 hours post-dose).[5]
 - Place blood into EDTA-coated tubes and keep on ice.
- Plasma Preparation:
 - Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

- Collect the plasma supernatant and store at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of **CJ28** in plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).

Visualizations

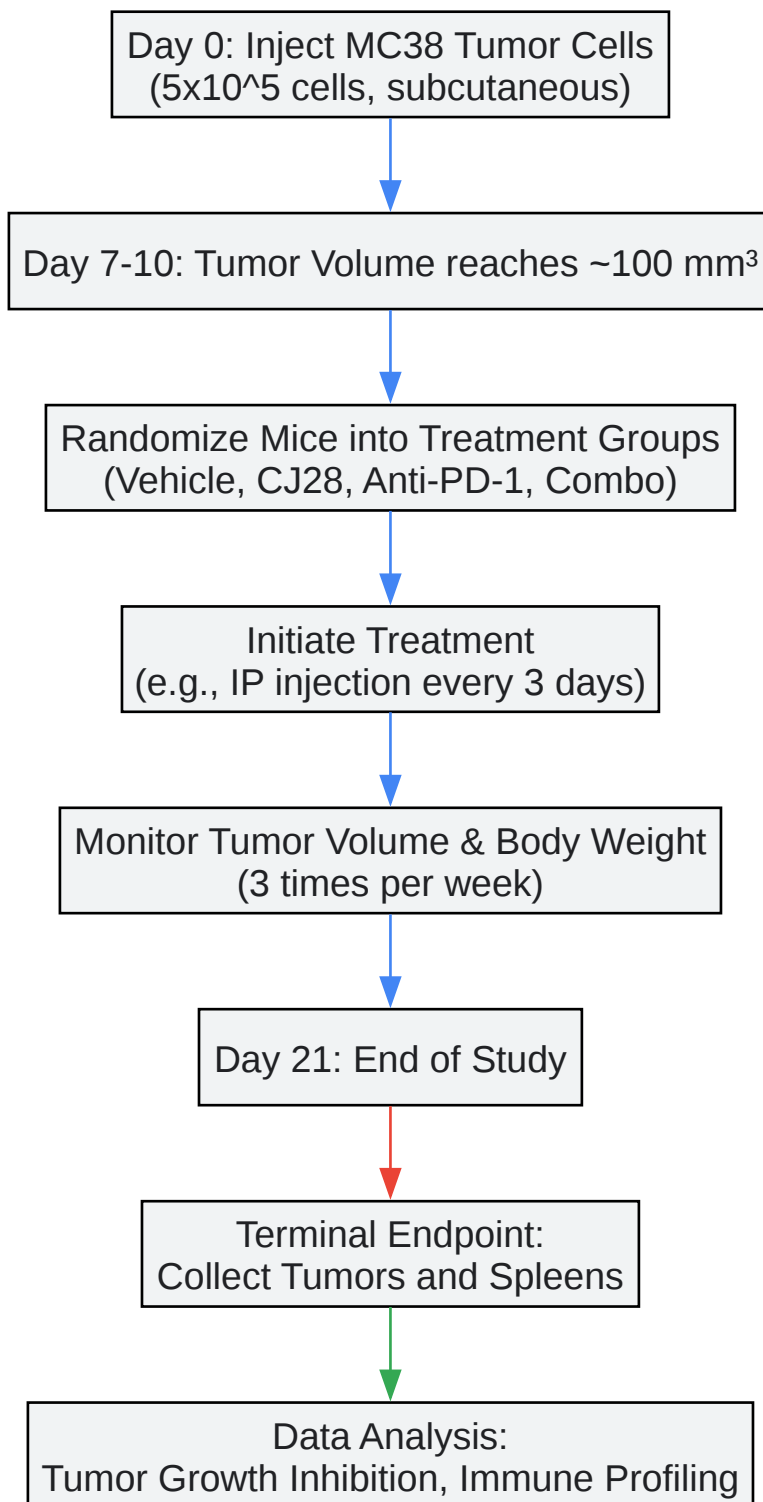
Signaling Pathway



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Caption: CD28 co-stimulatory signaling pathway in T-cell activation.

Experimental Workflow



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